N-methyl-2-morpholin-4-ylbenzamide
Description
N-Methyl-2-morpholin-4-ylbenzamide is a benzamide derivative featuring a morpholine ring substituted at the 2-position of the benzamide scaffold. The compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where electron-rich moieties are critical.
Properties
IUPAC Name |
N-methyl-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)10-4-2-3-5-11(10)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLRTWOCVLTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-methyl-2-morpholin-4-ylbenzamide with five structurally related benzamide derivatives, emphasizing substituent effects, synthesis strategies, and physicochemical properties.
Table 1: Comparative Analysis of Benzamide Derivatives
Structural Features
- Morpholine vs. Nitro Groups: The morpholine ring in this compound provides a polar, non-aromatic heterocycle, contrasting with the electron-withdrawing nitro group in 4-bromo-N-(2-nitrophenyl)benzamide. The latter’s nitro group may reduce solubility but increase reactivity in electrophilic substitutions .
- Thiazole vs.
Physicochemical Properties
- Solubility : Morpholine and thiazole derivatives (e.g., ) are expected to exhibit higher aqueous solubility compared to nitro- or chlorophenyl-substituted analogs due to hydrogen-bonding capacity .
Research Implications
- Drug Design : Morpholine’s polarity makes this compound a candidate for central nervous system targets, where blood-brain barrier penetration is critical. In contrast, thiazole- or benzimidazole-containing analogs () may target enzymes like kinases or proteases .
- Synthetic Optimization : Paraformaldehyde-mediated reactions () offer efficient functionalization but may require purification adjustments to remove excess reagents .
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